Proctolin

概要

説明

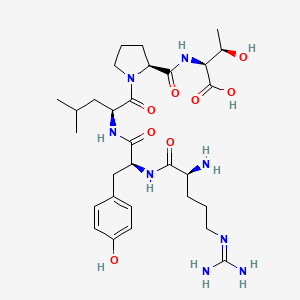

Proctolin is a neuropeptide that was first isolated from the cockroach species Periplaneta americana in 1975 . It is a pentapeptide with the amino acid sequence arginyl-tyrosyl-leucyl-prolyl-threonine. This compound is known for its role in modulating muscle contractions in various invertebrates, including insects and crustaceans . It is considered a neuromodulator rather than a classical neurotransmitter, as it changes the way impulses are transmitted across synapses .

準備方法

Synthetic Routes and Reaction Conditions: Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would also rely on SPPS due to its efficiency and scalability. The process would involve automated peptide synthesizers to produce the peptide in bulk, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity .

化学反応の分析

Types of Reactions: Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which break down the peptide into its constituent amino acids .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.

Enzymatic Degradation: Specific peptidases, such as this compound-degrading peptidases, can cleave the peptide at specific sites.

Major Products: The major products formed from the hydrolysis or enzymatic degradation of this compound are its constituent amino acids: arginine, tyrosine, leucine, proline, and threonine .

科学的研究の応用

Physiological Role in Insects

Proctolin plays a crucial role in muscle contraction and neuromuscular transmission in various insect species. Research has demonstrated that this compound acts directly on body-wall muscles, eliciting slow, sustained contractions and enhancing nerve-evoked contractions. This effect is dose-dependent and varies among different muscle fibers, suggesting a selective action of this compound on specific muscle types .

Key Findings:

- Muscle Contraction: this compound induces contractions in skeletal muscles such as the extensor tibiae in locusts and the coxal depressor in cockroaches .

- Neurotransmitter Role: It functions as a visceral neuromuscular transmitter, influencing both sensory and motor neuron regulation .

- Behavioral Implications: Studies using Drosophila have linked this compound to behavioral changes, including larval crawling velocity and thermal preference, indicating its broader implications beyond muscle contraction .

Potential Therapeutic Applications

The understanding of this compound's mechanisms has opened avenues for potential therapeutic applications, particularly in the field of cancer research. This compound's involvement in neuropeptide signaling pathways may provide insights into tumor biology and treatment strategies.

Cancer Research:

- Peptidomics Studies: this compound's presence has been noted in comparative peptidomics analyses related to cancer, where it may serve as a biomarker or therapeutic target due to its regulatory roles in cellular processes .

- Tumor Microenvironment: The peptide's interactions within the tumor microenvironment can influence proteolytic activities, which are critical for cancer progression and metastasis.

Mechanistic Insights

Research into the mechanisms by which this compound operates has revealed intricate pathways involving various intracellular signaling cascades. This compound's action is mediated through specific receptors on muscle cells, leading to enhanced calcium mobilization and subsequent muscle contraction.

Mechanism of Action:

- This compound stimulates phosphatidylinositol bisphosphate pathways leading to increased intracellular calcium levels, which are crucial for muscle contraction .

- The peptide's effects are modulated by its concentration and the specific type of muscle tissue involved.

Case Studies

Several case studies illustrate the diverse applications of this compound:

| Study | Organism | Application | Findings |

|---|---|---|---|

| Lange et al. (1986) | Locusta migratoria | Muscle physiology | This compound induces significant contractions in locust foregut muscles. |

| O'Shea (1986) | Various insects | Neurotransmitter function | Identified this compound's role as a visceral neuromuscular transmitter. |

| Sokolowski (2001) | Drosophila melanogaster | Behavioral analysis | This compound influences larval crawling behavior based on environmental temperature. |

作用機序

Proctolin exerts its effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. In insects and crustaceans, this compound binds to G-protein-coupled receptors, which activate second messenger systems such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) . This results in the modulation of ion channels and changes in membrane potential, ultimately leading to muscle contraction .

類似化合物との比較

Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role as a neuromodulator in invertebrates. Similar compounds include other neuropeptides such as:

Leucomyosuppressin: A neuropeptide that inhibits muscle contractions in insects.

Sulfakinin: A neuropeptide that influences gut motility and feeding behavior in insects.

This compound’s uniqueness lies in its specific sequence and its widespread presence in various invertebrate species, making it a valuable model for studying neuromodulation and neuropeptide function .

生物活性

Proctolin is a neuropeptide primarily found in arthropods, recognized for its significant role in modulating various physiological processes, including muscle contraction and heart rate. Its structure is characterized by the sequence Arg-Tyr-Leu-Pro-Thr, and it has been extensively studied for its biological activities across different species.

This compound exerts its biological effects by interacting with specific receptors, particularly G protein-coupled receptors (GPCRs), which mediate its action on muscle tissues and the central nervous system (CNS). This interaction leads to increased contractions in visceral muscles and enhanced cardiac activity, showcasing its myostimulatory properties.

Effects on Specific Tissues

Research has demonstrated that this compound significantly influences various tissues in insects:

- Cardiac Tissue : In studies conducted on Tenebrio molitor (the yellow mealworm), this compound was shown to enhance heart rate and contraction strength, indicating its cardiotropic effects .

- Digestive System : this compound stimulates contractions in the foregut of Schistocerca gregaria (the desert locust), highlighting its role in digestive processes .

- Central Nervous System : The presence of this compound in the CNS suggests a regulatory role in neurotransmission, affecting both motor control and sensory processing .

Comparative Studies

A comparative analysis of this compound's effects across different species reveals variations in activity levels and receptor interactions. For instance, while this compound retains significant activity in T. molitor, certain analogues exhibit reduced efficacy in other species like S. gregaria, suggesting species-specific receptor characteristics .

Case Study 1: this compound's Effects on Rhodnius prolixus

In a detailed study on Rhodnius prolixus, researchers cloned the this compound cDNA and demonstrated that it is expressed in the CNS and various peripheral tissues. The study found that this compound enhances muscle contractions in the anterior midgut and hindgut, as well as increasing heartbeat frequency. This reinforces the peptide's importance in both digestive and circulatory functions within this medically significant insect .

Case Study 2: Analogues of this compound

A series of experiments evaluated 52 analogues of this compound to understand the structure-activity relationship better. Modifications at specific amino acid positions revealed that certain substitutions retained 20-80% of the biological activity compared to native this compound. For example, analogues with hydrophobic residues showed varying degrees of myotropic activity, indicating that structural features are crucial for receptor binding and activation .

Table: Summary of this compound Analogues and Their Activities

| Analogue | Modification | % Activity Retained | Species Tested |

|---|---|---|---|

| This compound | Native | 100% | T. molitor |

| [Val5] | Thr → Val | 60% | T. molitor |

| [Ile5] | Thr → Ile | 55% | T. molitor |

| [Asp3] | Thr → Asp | 30% | S. gregaria |

| [Gln5] | Thr → Gln | 80% | S. gregaria |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying proctolin’s role in insect neuromuscular physiology?

- Methodological Answer :

- Immunohistochemistry : Use antibodies specific to this compound to map its distribution in insect nervous systems (e.g., brain, thoracic ganglia) .

- Receptor Binding Assays : Employ radiolabeled this compound to identify binding sites in muscle tissue or neuronal membranes.

- Electrophysiology : Measure changes in synaptic transmission or muscle contraction in isolated preparations (e.g., locust leg muscle) before/after this compound application .

- Pharmacological Interventions : Apply this compound receptor antagonists (e.g., GPCR inhibitors) to isolate its effects from other neuromodulators.

- Key Considerations : Ensure ethical approval for invertebrate studies and validate antibody specificity via negative controls.

Q. How can researchers design experiments to distinguish this compound’s neuromodulatory vs. neurohormonal functions?

- Methodological Answer :

- Neuromodulation : Use localized application (e.g., microinjection into specific ganglia) and measure acute changes in neuronal activity or behavior .

- Neurohormonal Action : Collect hemolymph samples post-systemic this compound injection and quantify circulating levels via ELISA or mass spectrometry.

- Temporal Analysis : Compare short-term (seconds-minutes) vs. long-term (hours) effects on physiological outputs (e.g., heart rate modulation) .

- Data Interpretation : Use RNAi knockdown of this compound receptors to confirm pathway specificity.

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s dual excitatory and inhibitory effects on insect muscle?

- Methodological Answer :

- Context-Dependent Analysis : Test this compound under varying calcium concentrations or neuromodulator co-application (e.g., octopamine) to mimic physiological conditions .

- Single-Cell Electrophysiology : Record ion channel dynamics (e.g., Ca²⁺ or K⁺ currents) in muscle fibers to identify this compound’s targets.

- Computational Modeling : Develop biophysical models (e.g., Hodgkin-Huxley-type) incorporating this compound’s GPCR signaling to predict dose-response variability .

- Example Data Conflict : this compound enhances contraction in some muscles but inhibits others. Hypothesis: Tissue-specific receptor isoforms or coupling to divergent second messengers (cAMP vs. IP3).

Q. How can parameter optimization in computational models improve understanding of this compound’s synaptic facilitation?

- Methodological Answer :

- Parameter Sensitivity Analysis : Identify which variables (e.g., Ca²⁺ channel activation thresholds) most influence this compound-induced facilitation .

- Model Validation : Compare simulated synaptic outputs (e.g., PD neuron potentials) with empirical data from this compound-treated preparations.

- Table : Key parameters from :

| Parameter | Role in this compound Facilitation | Experimental Constraint |

|---|---|---|

| (ICa activation) | Shifts Ca²⁺ current activation | Tightly constrained |

| (activation time) | Modulates depolarization kinetics | Optimized via data fit |

| (IMI-Ca²⁺ deactivation) | Determines slow current growth | Fixed at lower bound |

Q. What molecular mechanisms underlie this compound receptor signaling diversity across insect species?

- Methodological Answer :

- Phylogenetic Analysis : Compare this compound receptor sequences (e.g., GPCRs) in genomes of model insects (e.g., Drosophila, Locusta).

- Functional Assays : Express receptors in heterologous systems (e.g., HEK cells) and measure cAMP/IP3 production post-proctolin stimulation .

- CRISPR-Cas9 Knockins : Introduce species-specific receptor variants into null backgrounds to test signaling outcomes.

- Challenge : Receptor promiscuity may lead to cross-talk with other neuropeptides; use competitive binding assays to confirm specificity.

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound studies?

- Guidelines :

- Detailed Protocols : Include exact this compound concentrations, buffer compositions, and temperature/pH conditions in methods sections .

- Reagent Validation : Source this compound from accredited suppliers (e.g., Sigma-Aldrich) and verify purity via HPLC.

- Negative Controls : Use this compound-free solutions in parallel experiments to rule out baseline activity.

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

- Recommendations :

- Nonlinear Regression : Fit dose-response curves using software (e.g., GraphPad Prism) to calculate EC50 values.

- ANOVA with Post Hoc Tests : Compare means across multiple this compound concentrations or experimental groups.

- Power Analysis : Predefine sample sizes to ensure detection of biologically relevant effect sizes .

Q. Tables for Quick Reference

Table 1 : this compound’s Functional Roles in Insects (Adapted from )

| System | Observed Effect | Mechanism |

|---|---|---|

| CNS | Modulates synaptic plasticity | GPCR → cAMP/IP3 signaling |

| Muscle | Enhances contraction amplitude | Ca²⁺ current potentiation |

| Heart | Increases contraction rate | GPCR → cAMP-dependent pathways |

| Reproductive | Regulates egg-laying behavior | Receptor expression in ovaries |

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Solution |

|---|---|

| Non-specific antibody cross-reactivity | Validate with receptor knockout models |

| Overlooking tissue-specific effects | Compare multiple tissue types |

| Inadequate sample size | Use power analysis pre-experiment |

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。